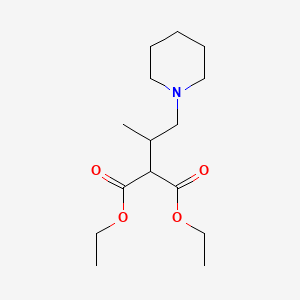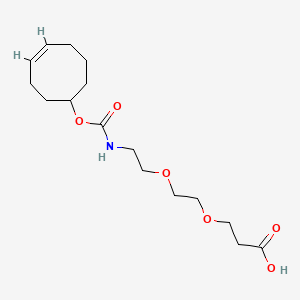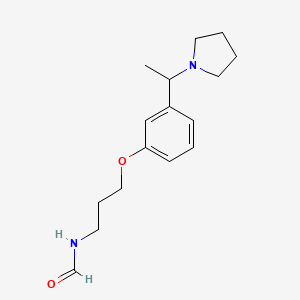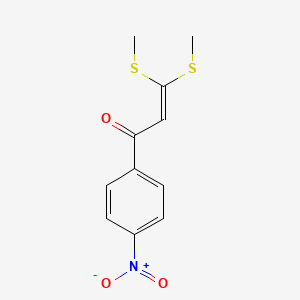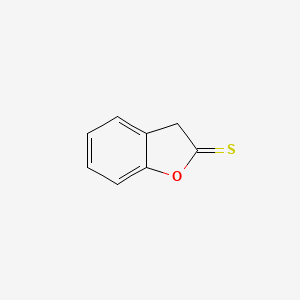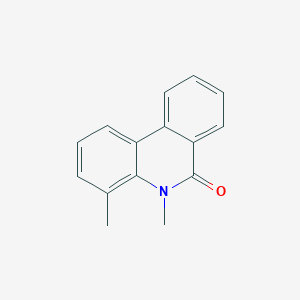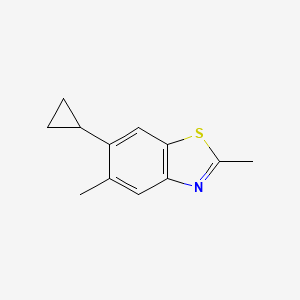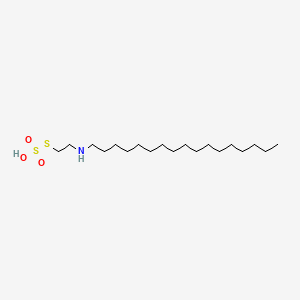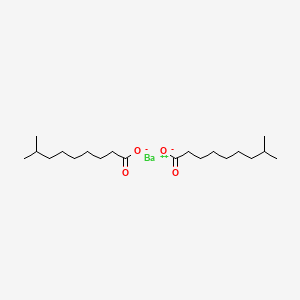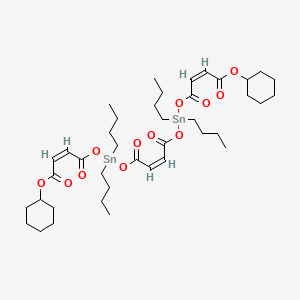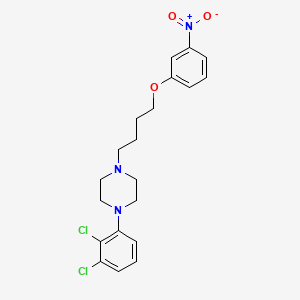
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the 2,3-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Introduction of the 3-nitrophenoxybutyl group: This can be done through an etherification reaction where the piperazine derivative reacts with a nitrophenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Reduction of nitro group: 1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine.
Substitution of chlorine atoms: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of ether bond: 1-(2,3-Dichlorophenyl)-4-butanol and 3-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Lacks the 4-(3-nitrophenoxy)butyl group.
4-(4-(3-Nitrophenoxy)butyl)piperazine: Lacks the 2,3-dichlorophenyl group.
1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is unique due to the presence of both the 2,3-dichlorophenyl and 4-(3-nitrophenoxy)butyl groups. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
869856-09-7 |
|---|---|
Molekularformel |
C20H23Cl2N3O3 |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2 |
InChI-Schlüssel |
VGEQWXCHXSDDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


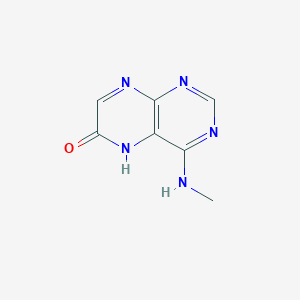
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
